6-Bromo-7-methylimidazo[1,5-a]pyridine
Overview
Description
6-Bromo-7-methylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 6th position and a methyl group at the 7th position distinguishes it from other imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
6-Bromo-7-methylimidazo[1,5-a]pyridine has several scientific research applications:
-
Medicinal Chemistry: : This compound is used as a scaffold for the development of new drugs. Its unique structure allows for the design of molecules with potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities .
-
Materials Science: : The luminescent properties of imidazo[1,5-a]pyridine derivatives make them useful in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors .
-
Biological Research: : This compound can be used as a probe in biological studies to investigate enzyme activities, protein interactions, and cellular processes .
-
Industrial Applications: : In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules and materials .
Safety and Hazards
6-Bromo-7-methylimidazo[1,2-a]pyridine is classified as a warning substance. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .
Preparation Methods
The synthesis of 6-Bromo-7-methylimidazo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoacetophenone under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated through crystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
6-Bromo-7-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride and potassium carbonate in polar aprotic solvents like dimethylformamide .
-
Oxidation Reactions: : The methyl group at the 7th position can be oxidized to form a carboxylic acid or an aldehyde. Reagents such as potassium permanganate or chromium trioxide are typically used for these transformations .
-
Reduction Reactions: : The imidazo[1,5-a]pyridine core can be reduced under hydrogenation conditions using catalysts like palladium on carbon. This reaction can lead to the formation of partially or fully saturated derivatives .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized imidazo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the core structure .
Mechanism of Action
The mechanism of action of 6-Bromo-7-methylimidazo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, this compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
The molecular pathways involved in its action can vary, but common mechanisms include the inhibition of signal transduction pathways, modulation of gene expression, and disruption of cellular homeostasis .
Comparison with Similar Compounds
6-Bromo-7-methylimidazo[1,5-a]pyridine can be compared with other similar compounds, such as:
-
6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine: : This compound has an additional methyl group at the 2nd position, which can influence its chemical reactivity and biological activity .
-
7-Methylimidazo[1,2-a]pyridine: : Lacks the bromine atom at the 6th position, which can affect its ability to undergo substitution reactions and its overall stability .
-
6-Bromoimidazo[1,2-a]pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile scaffold for various applications .
Properties
IUPAC Name |
6-bromo-7-methylimidazo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-7-3-10-5-11(7)4-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVNOAQUIYUOMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=CN2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.